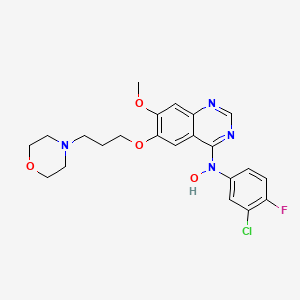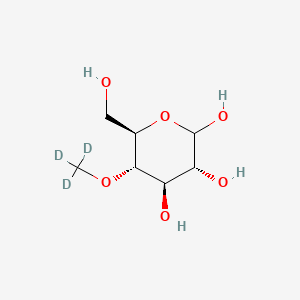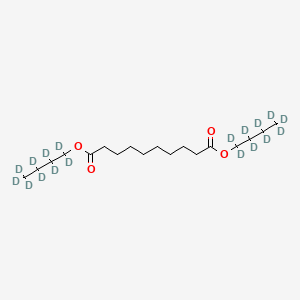
Di(n-butyl-d9) 1,10-Decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(n-butyl-d9) 1,10-Decanedioate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of decanedioic acid, where the hydrogen atoms in the butyl groups are replaced with deuterium (d9). This compound is often utilized as a reference material in various analytical applications due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(n-butyl-d9) 1,10-Decanedioate typically involves the esterification of decanedioic acid with deuterated butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Di(n-butyl-d9) 1,10-Decanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of decanedioic acid and deuterated butanol.
Transesterification: This reaction involves the exchange of the butyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanedioic acid and deuterated butanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Di(n-butyl-d9) 1,10-Decanedioate is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Employed in the analysis of phthalates and other environmental contaminants.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics.
Material Science: Applied in the development of new polymers and plasticizers.
Wirkmechanismus
The mechanism of action of Di(n-butyl-d9) 1,10-Decanedioate is primarily related to its role as a reference material. Its stable isotopic labeling allows for precise quantification and analysis in various scientific experiments. The deuterium atoms provide a distinct mass difference, making it easily distinguishable from non-labeled compounds in mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(n-butyl) 1,10-Decanedioate: The non-deuterated version of the compound.
Diethyl 1,10-Decanedioate: An ester of decanedioic acid with ethyl groups.
Dibutyl Sebacate: An ester of sebacic acid with butyl groups.
Uniqueness
Di(n-butyl-d9) 1,10-Decanedioate is unique due to its stable isotopic labeling with deuterium. This labeling provides advantages in analytical applications, allowing for more accurate and sensitive detection compared to non-labeled compounds. Its use as a reference material in various fields highlights its importance in scientific research.
Eigenschaften
Molekularformel |
C18H34O4 |
|---|---|
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,15D2,16D2 |
InChI-Schlüssel |
PYGXAGIECVVIOZ-QOUIYNNGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCOC(=O)CCCCCCCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


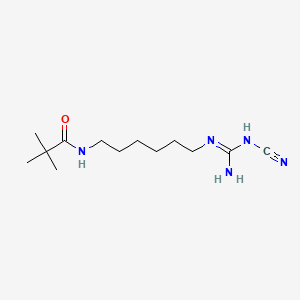
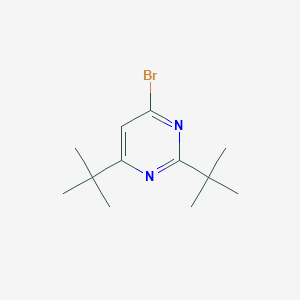

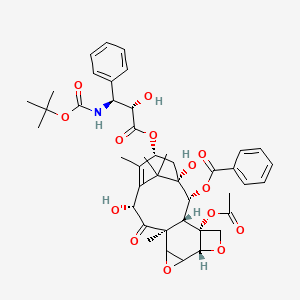
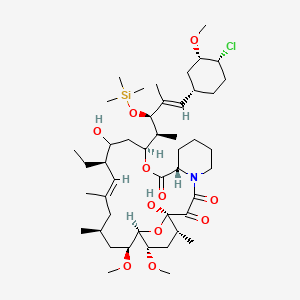
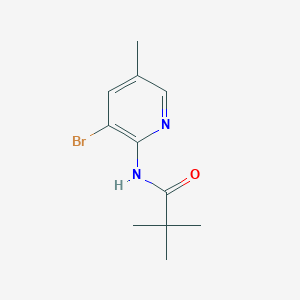
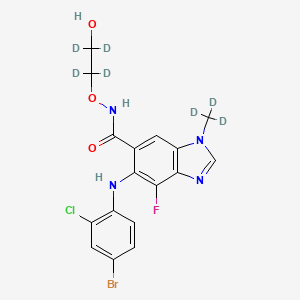
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

